Cas no 924-16-3 (N-Nitrosodibutylamine)

N-nitrosodibutylamine (n-nitroso-di-n-butylamine) is a kind of nitrosamine rich in drinking water
N-Nitrosodibutylamine structure
N-Nitrosodibutylamine structure
N-Nitrosodibutylamine
924-16-3
C8H18N2O
158.241322040558
MFCD00013892
805876
24867960

N-Nitrosodibutylamine Properties

Names and Identifiers

    • 1-Butanamine,N-butyl-N-nitroso-
    • N-Nitrosodibutylamine
    • Additional VOC’s by Method 8260B
    • Method 8270B - Nitrosamines Mix
    • N,N-dibutylnitrous amide
    • N-NITROSO-DI-N- BUTYLAMINE
    • N-Nitroso-di-n-butyl
    • N-Nitrosodi-n-butylamine
    • N-Nitrosodi-n-butylamine solution
    • 7-Nitro-1H-indazole
    • N-Dibutylnitrosamine
    • NDBA
    • NSC 6830
    • Nitrosodibutylamine
    • Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
    • N-Butyl-N-nitroso-1-butanamine (ACI)
    • Di-n-butylnitrosamine
    • Dibutylnitrosamine
    • N,N-Di-n-butylnitrosamine
    • N,N-Dibutylnitrosamine
    • N-Nitroso-N-di-n-butylamine
    • N-Nitroso-di-n-butylamine
    • NNitrosodinbutylamine
    • Butylamine, N-nitrosodi-
    • AKOS015902563
    • HSDB 5107
    • BRN 1760378
    • N-NITROSODI-N-BUTYLAMINE [IARC]
    • Dinbutylnitrosamine
    • MS-22887
    • N-Di-N-butylnitrosamine
    • NCGC00248027-01
    • Dinbutylnitrosamin
    • N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
    • CHEMBL354920
    • Butylamine, Nnitrosodi
    • 4-04-00-03389 (Beilstein Handbook Reference)
    • NSC6830
    • dibutylamine, N-nitroso
    • CHEBI:82356
    • EINECS 213-101-1
    • NS00000642
    • CS-0128596
    • NNitrosodibutylamine
    • butylamine, N-nitrosodi
    • N,N-DIBUTYLNITROSOAMINE [HSDB]
    • Di-n-butylnitrosamin [German]
    • N,N-Dibutylnitrosoamine
    • HY-131113
    • N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
    • 1-Butanamine, N-butyl-N-nitroso-
    • N-Butyl-N-nitroso-1-butanamine
    • Tox21_202334
    • N,NDinbutylnitrosamine
    • UNII-8K8942WN31
    • NButylNnitroso1butamine
    • RCRA waste number U172
    • WLN: ONN4&4
    • RCRA waste no. U172
    • CAS-924-16-3
    • 924-16-3
    • NCGC00259883-01
    • 1Butanamine, NbutylNnitroso
    • N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
    • 8K8942WN31
    • NSC-6830
    • Z1255485634
    • DTXSID2021026
    • EN300-7475958
    • N-NITROSODI-N-BUTYLAMINE (IARC)
    • NButylNnitroso1butaneamine
    • N-Nitrosodi-n-butylamine, analytical standard
    • N-Butyl-N-nitroso-1-butamine
    • N-Nitrosodi-(n-butyl)amine
    • N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
    • N,NDibutylnitrosoamine
    • N-di-n-Butylnitrosoamine
    • D91692
    • SCHEMBL606730
    • NCGC00248027-02
    • Q22138402
    • DB-057301
    • 1,1-Dibutyl-2-oxohydrazine #
    • Tox21_300425
    • DTXCID101026
    • NCGC00254330-01
    • Nitrosodi-N-butylamine
    • N0375
    • Dibutylnitrosoamine
    • N-NITROSODIBUTYLAMINE [USP-RS]
    • dibutyl(nitroso)amine
    • CCRIS 217
    • Dibutylamine, N-nitroso-
    • N-Butyl-N-nitroso-1-butaneamine
    • N-butyl-N-nitrosobutan-1-amine
    • Di-N-butylnitrosamin
    • DBNA
    • Di-N-butylnitrosoamine
    • C19277
    • dibutyl-nitroso-amine
    • n-butyl-n-nitrosobutanamine
    • N-NITROSODIBUTYLAMINE (USP-RS)
    • N-NITROSODI-N-BUTYLAMINE
    • +Expand
    • MFCD00013892
    • YGJHZCLPZAZIHH-UHFFFAOYSA-N
    • 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
    • O=NN(CCCC)CCCC

Computed Properties

  • 158.14200
  • 0
  • 1
  • 7
  • 158.142
  • 11
  • 88.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 32.7A^2

Experimental Properties

  • 2.57000
  • 32.67000
  • 1.4485 (589.3 nm 20 ºC)
  • 237°C(lit.)
  • <25 ºC
  • 105.3±18.7 ºC,
  • 2000 μg/mL in methylene chloride
  • 0.9 g/mL(lit.)

N-Nitrosodibutylamine Security Information

  • GHS07 GHS07 GHS08 GHS08
  • EJ4025000
  • 2
  • 6.1(b)
  • 45-36/37-24/25-23-53
  • III
  • R22
  • Xn Xn
  • UN 2810
  • H302-H351
  • P281
  • warning
  • room temp
  • III
  • 22-40
  • Warning
  • 6.1(b)

N-Nitrosodibutylamine Customs Data

  • 2928000090
  • China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-Nitrosodibutylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TPK-250mg
N-Nitrosodibutylamine
924-16-3 97%
250mg
$62.00 2024-04-20
A2B Chem LLC
AB77672-100mg
N-Nitrosodibutylamine
924-16-3 ≥95%
100mg
$27.00 2024-05-20
Aaron
AR003TXW-100mg
N-Nitrosodibutylamine
924-16-3
100mg
$152.00 2024-07-18
Chemenu
CM395047-100mg
N-Nitrosodibutylamine
924-16-3 95%+
100mg
$152 2023-02-01
Enamine
EN300-7475958-1000mg
dibutyl(nitroso)amine
924-16-3 95.0%
1g
$77.0 2022-02-28
MedChemExpress
HY-131113-10mM*1mLinDMSO
N-Nitrosodibutylamine
924-16-3 99.96%
10mM*1mLinDMSO
¥880 2023-07-26
TRC
N525535-10mg
N-Nitroso-di-n-butylamine
924-16-3
10mg
$ 91.00 2023-09-06
BAI LING WEI Technology Co., Ltd.
DRE-C15602500-100mg
N-Nitroso-di-n-butylamine
924-16-3
100mg
¥ 2655 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114395-100mg
N-Nitrosodibutylamine
924-16-3
100mg
¥926.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N67690-100mg
N-Nitrosodibutylamine
924-16-3
100mg
¥1608.0 2021-09-08

N-Nitrosodibutylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  rt
Reference
Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Reference
Versatile New Reagent for Nitrosation under Mild Conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C. ; Hratchian, Hrant P. ; Baxter, Ryan D., Organic Letters, 2021, 23(9), 3253-3258

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Reference
A versatile new reagent for nitrosation under mild conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C.; Hratchian, Hrant P.; Baxter, Ryan D., ChemRxiv, 2021, 1, 1-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ;  2 min, rt
Reference
Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali-Reza, Synthesis, 2003, (10), 1591-1597

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  rt; 1 - 12 h, rt
Reference
Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic Acid
Sabate, Carles Miro; Delalu, Henri, Chemistry - An Asian Journal, 2015, 10(3), 674-678

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  4 min, rt
Reference
N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions
Borikar, Sanjay P.; Paul, Vincent, Synthetic Communications, 2010, 40(5), 654-660

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ;  8 h, 45 °C
Reference
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite
Chaudhary, Priyanka; Gupta, Surabhi; Muniyappan, Nalluchamy; Sabiah, Shahulhameed; Kandasamy, Jeyakumar, Green Chemistry, 2016, 18(8), 2323-2330

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ;  0 °C; 60 min, rt
Reference
Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions
Valizadeh, Hassan; Gholipour, Hamid; Shomali, Ashkan, Monatshefte fuer Chemie, 2012, 143(3), 467-470

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium nitrite Solvents: Dichloromethane ;  1.5 h, rt
Reference
A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions
Hou, Jian-Ye; Wang, Yu-Lu; Wang, Jin-Ye, Journal of Chemical Research, 2003, (10), 626-627

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2-Nitropropane ,  Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ;  12 h, 80 °C
Reference
Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation
Si, Tengda; Kim, Hun Young ; Oh, Kyungsoo, ACS Catalysis, 2019, 9(10), 9216-9221

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Nitromethane ,  tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane ,  Water ;  6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of Nitromethane
Zhang, Jie; Jiang, Jiewen; Li, Yuling; Wan, Xiaobing, Journal of Organic Chemistry, 2013, 78(22), 11366-11372

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 80 °C
Reference
Preparation of N-NO compounds
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Potassium selenocyanate Solvents: Water ;  12 h, 80 °C
Reference
Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling
Ramesh, Karu; Kim, Hun Young ; Oh, Kyungsoo, Organic Letters, 2023, 25(2), 449-453

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium perchlorate ,  Sodium nitrite Solvents: Acetonitrile ,  Water
Reference
N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic media
Masui, Masaichiro; Yamawaki, Norihiko; Omori, Hidenobu, Chemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  1-Butyl-3-methylimidazolium nitrate Solvents: Water ;  5 °C; 30 min, 5 - 25 °C
Reference
1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines
Valizadeh, H.; Gholipour, H., Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ;  reflux
Reference
Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiols
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali, Synthetic Communications, 2005, 35(11), 1517-1526

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium nitrite Solvents: Dichloromethane ;  4 h, rt
Reference
The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines
Wang, Ying; You, Shiqi; Ruan, Mengyao; Wang, Feiyi; Ma, Chao; et al, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Formaldehyde ,  Fuming nitric acid ;  0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ;  cooled
Reference
A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid
Zhang, Yu; Zou, Po; Han, Yingbin; Geng, Yongliang; Luo, Jun; et al, RSC Advances, 2018, 8(34), 19310-19316

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Facile formation of N-nitrosamines from bromonitromethane and secondary amines
Challis, Brian C.; Yousaf, Taher I., Journal of the Chemical Society, 1990, (22), 1598-9

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile ,  Water ;  4 h
Reference
Flow Electrochemistry for the N-Nitrosation of Secondary Amines
Ali, Rojan; Babaahmadi, Rasool; Didsbury, Matthew; Stephens, Rebecca; Melen, Rebecca L.; et al, Chemistry - A European Journal, 2023, 29(32),

N-Nitrosodibutylamine Raw materials

N-Nitrosodibutylamine Preparation Products

N-Nitrosodibutylamine Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:924-16-3)
XU NV SHI
15221998634
1986399151@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:924-16-3)
A LA DING
anhua.mao@aladdin-e.com
BEI JING XIN HENG YAN Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:924-16-3)
WANG JING LI
13426091577
ws@hibio-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:924-16-3)
TANG SI LEI
15026964105
2881489226@qq.com

N-Nitrosodibutylamine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:924-16-3)N-Nitrosodibutylamine
A1041456
99%
25ml
263.0